3-fluoro-N,N-dimethylbenzamide
Description
3-Fluoro-N,N-dimethylbenzamide (CAS# 611-74-5) is a fluorinated aromatic amide characterized by a benzamide backbone substituted with a fluorine atom at the meta position and two methyl groups on the nitrogen atom. Its molecular formula is $ \text{C}9\text{H}{10}\text{FNO} $, with a molecular weight of 167.18 g/mol. The compound is synthesized via reactions involving fluorinated benzoyl chloride and dimethylamine derivatives, as exemplified in the preparation of analogs like 3-fluoro-N,N-bis(prop-2-en-1-yl)benzamide (). This compound serves as a key intermediate in pharmaceutical research, particularly in the development of positron emission tomography (PET) ligands for imaging phosphodiesterase 7 ().
Properties
IUPAC Name |
3-fluoro-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-11(2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUFYQYJMJNMCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001305261 | |
| Record name | 3-Fluoro-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33322-64-4 | |
| Record name | 3-Fluoro-N,N-dimethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33322-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N,N-dimethylbenzamide typically involves the reaction of 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride, which is then reacted with dimethylamine to yield the desired product. The reaction conditions usually involve heating the mixture to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce different oxidized or reduced derivatives of the compound.
Scientific Research Applications
3-fluoro-N,N-dimethylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for creating novel organic molecules.
Material Science: Research has shown that incorporating this compound into polymers and nanomaterials can improve their thermal stability, reduce flammability, and enhance biocompatibility.
Mechanism of Action
The mechanism of action of 3-fluoro-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s ability to bind to target proteins or enzymes, thereby modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Spectroscopic Comparison
| Compound | Substituents | Key Interaction | $^{13}\text{C}$ NMR (C=O, ppm) | Application |
|---|---|---|---|---|
| This compound | 3-F, N(CH$3$)$2$ | C–H⋯F, dipole | ~170 | PET ligand synthesis |
| N-(3-Trifluoromethylphenyl)benzamide | 3-CF$_3$, NH | π-π stacking | ~168 | Anticancer agents |
| 4-Hexyl-N,N-dimethylbenzamide | 4-C$6$H${13}$, N(CH$3$)$2$ | Van der Waals | ~171 | Cross-coupling substrates |
| (Z)-3-Fluoro-N′-(4-F-phenyl)benzimidamide | 3-F, NH, 4-F-phenyl | N–H⋯F, C–H⋯F | N/A | Crystal engineering |
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